molecular formula C6H6BrN3O B1438538 2-bromo-N-(pyrazin-2-yl)acetamide CAS No. 787628-96-0

2-bromo-N-(pyrazin-2-yl)acetamide

Cat. No. B1438538
Key on ui cas rn: 787628-96-0
M. Wt: 216.04 g/mol
InChI Key: WKCWELSTTLPNKW-UHFFFAOYSA-N
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Patent
US08383625B2

Procedure details

A stirred solution of amino pyrazole (10 g, 105 mmol) in acetone (100 ml) is treated with triethylamine (16.1 ml, 115 mmol) and then cooled to 0-5° C. using an ice bath. To the cooled solution is added drop-wise bromoacetyl chloride (8.76 g, 105 mmol) in acetone (10 ml). The cooled reaction mixture is stirred for 3 hours and then filtered. The solvent is removed in vacuo and purification by chromatography on silica (eluting with ethyl acetate-iso-hexane, 2:1 increasing to 100% ethyl acetate) affords the titled compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.76 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=CN[N:3]=1.C([N:9]([CH2:12][CH3:13])CC)C.[Br:14][CH2:15][C:16](Cl)=[O:17]>CC(C)=O>[Br:14][CH2:15][C:16]([NH:1][C:2]1[CH:6]=[N:9][CH:12]=[CH:13][N:3]=1)=[O:17]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NNC=C1
Name
Quantity
16.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
8.76 g
Type
reactant
Smiles
BrCC(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
is stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo and purification by chromatography on silica (eluting with ethyl acetate-iso-hexane, 2:1 increasing to 100% ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC(=O)NC1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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